Intrinsic Solubility at Isoelectric pH: Cephradine Monohydrate vs. Cephalexin Monohydrate
At their isoelectric pH (approximately 4.5–5.5), cephradine monohydrate demonstrates significantly higher intrinsic solubility than its closest structural analog, cephalexin monohydrate [1]. This difference directly impacts dissolution rate and potential bioavailability in solid dosage forms.
| Evidence Dimension | Intrinsic solubility (mg/mL) |
|---|---|
| Target Compound Data | 26.0 mg/mL |
| Comparator Or Baseline | Cephalexin monohydrate: 17.2 mg/mL; Cephaloglycin dihydrate: 14.8 mg/mL |
| Quantified Difference | Cephradine monohydrate is 51% more soluble than cephalexin monohydrate (26.0 vs. 17.2 mg/mL). |
| Conditions | Aqueous solution at 37°C, ionic strength 0.5, at the isoelectric pH of each compound. |
Why This Matters
For formulation scientists, the ~51% higher solubility of cephradine monohydrate may simplify the development of concentrated aqueous solutions or improve dissolution from solid dosage forms, providing a quantifiable advantage over cephalexin monohydrate in specific preformulation scenarios.
- [1] Tsuji A, Nakashima E, Hamano S, Yamana T. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. J Pharm Sci. 1979;68(3):308-11. View Source
